molecular formula C19H18ClN3O3S2 B4960940 3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide

3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No. B4960940
M. Wt: 436.0 g/mol
InChI Key: NBHLLHVNIRZATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. Additionally, it has been found to inhibit the replication of various viruses such as human immunodeficiency virus (HIV) and hepatitis B virus (HBV).

Advantages and Limitations for Lab Experiments

3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide has several advantages and limitations for lab experiments. It is a relatively easy compound to synthesize, and it exhibits potent anti-inflammatory, anti-cancer, and anti-viral properties. However, it has poor solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research on 3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide. One direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, its anti-viral properties can be further explored for the development of new antiviral drugs.

Synthesis Methods

The synthesis of 3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide involves the reaction of 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a melting point of 130-132°C.

Scientific Research Applications

3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.

properties

IUPAC Name

3-benzylsulfonyl-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c20-16-8-6-14(7-9-16)12-18-22-23-19(27-18)21-17(24)10-11-28(25,26)13-15-4-2-1-3-5-15/h1-9H,10-13H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHLLHVNIRZATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.